![molecular formula C20H18N2O4 B2845062 N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)-2-phenylacetamide CAS No. 1210285-41-8](/img/structure/B2845062.png)
N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)-2-phenylacetamide
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Overview
Description
“N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)-2-phenylacetamide” is a chemical compound. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, 2,3-dihydrobenzo[b][1,4]dioxin derivatives have been synthesized starting from methyl acrylate and then removing the methyl group with LiOH after cyclization . Another method involves the alkylation of phenolic hydroxyl group, azidation of carboxylic acid, Curtius rearrangement, hydrolysis, and salification .Scientific Research Applications
Antimicrobial Activity
This compound has been tested for its in vitro antimicrobial activity towards gram positive bacterial strains Bacillus cereus and Staphylococcus aureus, gram negative bacterial strains E. Coli, Pseudomonas aeruginosa and fungi strain Candida albicans . Among the synthesized compounds, some exhibited high antimicrobial activity .
Antioxidant Activity
The compound has been tested for its antioxidant activity. Some of the synthesized compounds demonstrated strong antioxidant activity .
Anticancer Activity
Quinones, which are structurally similar to this compound, have yielded numerous potent anticancerous derivatives . This suggests potential anticancer applications for this compound as well.
Antiparasitic Activity
Similar to its anticancer applications, quinones have also been used to create potent antiparasitic derivatives . This compound could potentially be used in similar applications.
Anti-Alzheimer Applications
Quinonic derivatives, which are C1-substituted by a nitrogen, have been shown to have anti-Alzheimer applications as heat shock protein inhibitors . This compound could potentially have similar applications.
Antidiabetic Potency
Quinonic derivatives have also been shown to have antidiabetic potency . This compound could potentially be used in the development of antidiabetic drugs.
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit inhibitory activity against cholinesterases and lipoxygenase enzymes . These enzymes play crucial roles in neurotransmission and inflammation, respectively.
Mode of Action
Based on its structural similarity to other sulfonamides, it may act by inhibiting the aforementioned enzymes, thereby modulating their respective biochemical pathways .
Biochemical Pathways
The compound’s interaction with its targets can affect several biochemical pathways. Inhibition of cholinesterases can impact neurotransmission, potentially leading to effects on cognition and muscle function. Similarly, inhibition of lipoxygenase can affect the metabolism of arachidonic acid, a key player in inflammatory responses .
Pharmacokinetics
Pharmacokinetic studies of peroral sulfonamides confirm their absorption from the gastrointestinal tract, metabolism in the liver, and excretion through bile or feces .
properties
IUPAC Name |
N-[[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methyl]-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4/c23-20(10-14-4-2-1-3-5-14)21-13-16-12-18(26-22-16)15-6-7-17-19(11-15)25-9-8-24-17/h1-7,11-12H,8-10,13H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWKARRVRTGGLRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=CC(=NO3)CNC(=O)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)-2-phenylacetamide |
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